Acetamide, N,N'-1,6-hexanediylbis[2,2,2-trifluoro-

Description

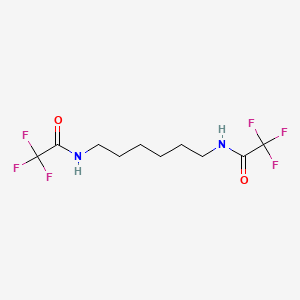

Chemical Structure and Properties

The compound "Acetamide, N,N'-1,6-hexanediylbis[2,2,2-trifluoro-" consists of two 2,2,2-trifluoroacetamide groups connected via a flexible 1,6-hexanediyl (hexamethylene) chain. Its molecular formula is C₁₆H₁₈F₆N₂O₂, with a molecular weight of 376.25 g/mol (estimated from analogous structures in and ). The trifluoro (-CF₃) substituents enhance lipophilicity and electron-withdrawing effects, influencing reactivity and stability. This compound is structurally related to derivatives used in polymer chemistry, biomonitoring, and analytical applications (e.g., derivatization agents) .

Potential applications include:

- Polymer science: As a monomer or crosslinker due to its bis-amide structure.

- Biomonitoring: Derivatives like HDA-diHFBA (heptafluorobutaneamide analog) are used in human biomonitoring (HBM) studies .

- Analytical chemistry: Fluorinated acetamides (e.g., BSTFA in and ) improve gas chromatography (GC) separation via derivatization .

Properties

CAS No. |

14815-14-6 |

|---|---|

Molecular Formula |

C10H14F6N2O2 |

Molecular Weight |

308.22 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]acetamide |

InChI |

InChI=1S/C10H14F6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6-18-8(20)10(14,15)16/h1-6H2,(H,17,19)(H,18,20) |

InChI Key |

SROHYHMPDSABTC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCNC(=O)C(F)(F)F)CCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] involves the reaction of hexanediamine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroacetamide groups can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted amides with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of novel materials and pharmaceuticals. Its unique structure allows for the creation of complex molecules with specific properties.

Biology: In biological research, Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] is used as a reagent in enzyme assays and protein modification studies. Its ability to interact with biological molecules makes it valuable in studying biochemical pathways.

Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes. Its trifluoroacetamide groups can enhance the stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] involves its interaction with specific molecular targets. The trifluoroacetamide groups can form strong hydrogen bonds with target molecules, leading to inhibition or activation of biological pathways. The hexanediyl chain provides flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points

Linker Flexibility vs. Rigidity :

- The hexanediyl chain in the target compound provides flexibility, suitable for dynamic applications (e.g., crosslinking in polymers). In contrast, biphenyl-linked analogs () offer rigidity, favoring structural stability in materials .

Fluorination Degree :

- The trifluoro (-CF₃) groups in the target compound balance lipophilicity and synthetic accessibility. HDA-diHFBA (), with heptafluorobutaneamide groups, exhibits higher fluorination, enhancing metabolic resistance and analytical detection limits .

Functional Group Variations: Replacing acetamide with propanamide () alters solubility and thermal properties. Aminobenzamide derivatives () introduce aromaticity and hydrogen-bonding capacity, relevant to drug design .

Analytical Utility :

- While BSTFA () is a benchmark derivatization agent, the target compound’s bis-amide structure could enable dual-functional derivatization in LC-MS/MS, though its larger size may limit volatility compared to BSTFA .

Research Findings and Data

Table 2: Spectroscopic and Physical Properties

Notable Studies

- Biomonitoring : HDA-diHFBA, a structural analog, is used to quantify 1,6-hexamethylene diisocyanate (HDI) exposure in occupational settings, leveraging fluorination for sensitivity in HPLC-HRMS .

- Derivatization : BSTFA’s trimethylsilyl groups improve GC separation of lysergamides, suggesting the target compound’s trifluoroacetamide groups could similarly enhance LC-MS/MS methods if optimized .

Biological Activity

Acetamide, N,N'-1,6-hexanediylbis[2,2,2-trifluoro-] is a synthetic compound characterized by its unique molecular structure, which includes two trifluoromethyl groups linked by a hexanediyl chain. Its chemical formula is and it has a molecular weight of approximately 308.22 g/mol. The compound is notable for its potential biological activities due to the presence of trifluoromethyl groups, which can influence pharmacological properties.

The biological activity of Acetamide, N,N'-1,6-hexanediylbis[2,2,2-trifluoro-] can be attributed to several mechanisms:

- Antimicrobial Properties : Preliminary studies suggest that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. This could be due to their ability to disrupt microbial membranes or interfere with metabolic processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The trifluoromethyl groups can alter the binding affinity to enzyme active sites.

- Cellular Interaction : The presence of multiple functional groups allows for diverse interactions with cellular components such as proteins and nucleic acids.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of various acetamides including Acetamide, N,N'-1,6-hexanediylbis[2,2,2-trifluoro-]. Results indicated a significant reduction in bacterial growth rates compared to controls. The compound showed particular efficacy against Gram-negative bacteria.

- Toxicological Assessment : Research conducted on the toxicity profile of this compound revealed moderate toxicity in vitro. Further studies are necessary to assess its safety in vivo and its potential effects on human health.

- Pharmacokinetics : Investigations into the pharmacokinetic properties demonstrated that the compound has a favorable absorption profile in biological systems. However, metabolism studies indicated that it may undergo rapid biotransformation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinctive features that may influence biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trifluoroacetamide | C₂H₂F₃NO | Simpler structure with one trifluoromethyl group |

| Hexanediamine | C₆H₁₈N₂ | Lacks fluorination but has a similar backbone |

| N,N-Diethyltrifluoroacetamide | C₈H₁₄F₃N | Contains two ethyl groups instead of hexanediyl |

Acetamide, N,N'-1,6-hexanediylbis[2,2,2-trifluoro-] stands out due to its dual trifluoromethyl functionality and longer alkyl chain which may contribute to unique chemical reactivity and biological properties not observed in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.